molecular formula C4H13N3<br>C4H13N3<br>NH2CH2CH2NHCH2CH2NH2 B155796 Diethylenetriamine CAS No. 111-40-0

Diethylenetriamine

Cat. No.: B155796
CAS No.: 111-40-0
M. Wt: 103.17 g/mol
InChI Key: RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Description

N1-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless to pale yellow liquid with a strong ammonia-like odor. This compound is a triamine, containing three amino groups, which makes it highly reactive and versatile in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(2-aminoethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. Another method includes the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an ion exchange resin .

Industrial Production Methods: In industrial settings, N1-(2-aminoethyl)ethane-1,2-diamine is typically produced by the reaction of 1,2-dichloroethane with ammonia at high temperatures (150-250°C) and pressures (392.3 kPa). The reaction mixture is then neutralized with a base, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: N1-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Diethylenetriamine is a branched-chain polyamine with the chemical formula C4H13N3. Its structure allows it to act as a chelating agent, hardener, and building block in various chemical reactions.

Adhesives and Sealants

DETA is widely used as a hardener in epoxy resins, which are critical for producing strong adhesives. It is employed in:

  • Hot-melt adhesives : Used for bonding materials like leather, paper, and plastics.
  • Pressure-sensitive adhesives : Common in tapes and labels.
  • Heat-seal adhesives : Utilized in packaging applications.

Coatings

In the coatings industry, DETA serves as a hardener for epoxy formulations, promoting cross-linking when reacted with epoxy groups. This results in durable coatings suitable for various surfaces, including metals and plastics.

Detergents and Surfactants

DETA is involved in synthesizing surfactants and chelating agents used in detergents. Its ability to bind metal ions enhances cleaning efficiency by preventing the precipitation of metal salts.

Inks

The compound is used to produce polyamide resins that act as binders in flexographic printing inks, contributing to glossy finishes and abrasion resistance on different substrates.

Pulp and Paper Industry

In paper manufacturing, DETA is utilized to create wet strength resins that improve the durability of paper products when exposed to moisture.

Medical Imaging

This compound penta-acetic acid (DTPA), a derivative of DETA, is significant in medical diagnostics:

  • Radiopharmaceuticals : DTPA complexes with isotopes like 99mTc^{99m}Tc for renal imaging, providing insights into kidney function through scintigraphy .
  • Contrast agents : Gadolinium-based DTPA derivatives enhance magnetic resonance imaging (MRI) for better visualization of soft tissues .

Environmental Applications

Recent studies highlight DETA's role in carbon capture technologies:

  • CO2 Fixation : DETA facilitates the formation of carbamate species that can selectively remove metal contaminants from water, showcasing its potential in environmental remediation .

Use in Radiopharmaceuticals

A study demonstrated the synthesis of a 177Lu^{177}Lu labeled DTPA complex with over 99% labeling yield, indicating its potential for both diagnostic and therapeutic applications in nuclear medicine . The biodistribution studies showed rapid renal uptake, making it suitable for kidney function evaluation.

CO2 Capture Mechanisms

Research illustrated how DETA can be employed to capture CO2 effectively from industrial emissions through its interaction with metal ions, aiding in environmental sustainability efforts .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Adhesives & SealantsHardener for epoxy resinsStrong bonding properties
CoatingsEpoxy hardenerDurable protective layers
DetergentsSynthesis of surfactantsEnhanced cleaning efficiency
InksBinders in flexographic printingGlossy finishes and abrasion resistance
Pulp & PaperWet strength resinsImproved durability under moisture
Medical ImagingRadiopharmaceuticals (DTPA)Enhanced imaging capabilities
Environmental RemediationCO2 captureSelective removal of contaminants

Mechanism of Action

N1-(2-aminoethyl)ethane-1,2-diamine is similar to other polyamines, such as triethylenetetramine and tetraethylenepentamine. it is unique due to its specific molecular structure, which provides distinct reactivity and coordination properties .

Comparison with Similar Compounds

N1-(2-aminoethyl)ethane-1,2-diamine stands out due to its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Diethylenetriamine (DETA) is a linear aliphatic amine with significant applications in various fields, including pharmaceuticals, agriculture, and environmental science. Its biological activity is of particular interest due to its interactions with biological systems and its potential toxicity. This article explores the biological activity of DETA, focusing on its mechanisms of action, biodegradation, and toxicity.

DETA, with a chemical formula of C4_4H13_13N3_3, is known for its chelating properties. It can form stable complexes with metal ions, which plays a crucial role in its biological activity. The primary mechanisms include:

  • Chelation : DETA acts as a chelating agent that binds to metal ions such as Cu2+^{2+} and Ni2+^{2+}, inhibiting their reactivity and bioavailability. This property is utilized in various applications, including mineral processing where DETA is used to depress pyrrhotite by removing activating ions from its surface .
  • Biodegradation : The biodegradation of DETA has been studied extensively. Research indicates that DETA can be degraded by mixed bacterial cultures, making it an environmentally friendly alternative for chemical disposal . A study found that over 61% of DETA was removed after 14 days in controlled conditions .

Toxicity and Sensitization

The toxicity profile of DETA has been evaluated through various studies:

  • Skin Sensitization : DETA has been associated with skin sensitization reactions. In patch tests, a significant percentage of subjects exhibited positive reactions to DETA at concentrations as low as 0.5% . Animal studies have shown sensitization reactions in guinea pigs exposed to DETA solutions .
  • Systemic Toxicity : While there are no comprehensive epidemiological studies on systemic effects, available data suggest moderate toxicity levels. A notable study indicated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg in a 90-day oral rat study . However, the lack of extensive human studies limits our understanding of its systemic effects.

Case Studies and Research Findings

Several case studies highlight the biological activity and implications of DETA:

  • Biodegradation Study : A laboratory study investigated the degradation kinetics of DETA using a mixed bacterial culture. The results indicated that DETA could be effectively biodegraded under anaerobic conditions, suggesting potential applications in bioremediation strategies for contaminated sites .
  • Dermal Absorption Study : Research involving skin permeability demonstrated that DETA significantly enhances the absorption rates of other compounds when used as a solvent. For instance, risedronate solutions combined with DETA showed an absorption rate increase from 4.13 µg/cm² to over 500 µg/cm² .
  • Environmental Impact Assessment : A study assessed the behavior of DETA in aquatic environments, revealing that it could persist for extended periods but was subject to microbial degradation processes. The research emphasized the importance of understanding the environmental fate of amines like DETA to mitigate potential ecological risks .

Summary Table of Biological Activity

PropertyDescriptionFindings
Chemical Formula C4_4H13_13N3_3Linear aliphatic amine
Chelation Activity Binds metal ionsEffective in mineral processing
Biodegradation Rate Removal after 14 days>61% degradation observed
Skin Sensitization Positive reactions in patch testsSignificant sensitization noted
NOAEL Toxicity level1000 mg/kg from animal studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethylenetriamine-based coordination complexes, and how does ligand choice influence structural properties?

  • Methodological Answer : this compound (DETA) is widely used as a ligand in coordination chemistry. A common approach involves reacting DETA with metal salts (e.g., Co³⁺) in aqueous or methanolic solutions at room temperature. Structural characterization typically employs X-ray single-crystal diffraction to determine crystal symmetry (e.g., triclinic systems with space group P1) and bond geometry. Quantum chemical calculations, such as density functional theory (DFT), complement experimental data by analyzing electronic transitions and orbital interactions . Ligand choice affects coordination modes (e.g., monodentate vs. polydentate binding), which directly impact magnetic and catalytic properties.

Q. How can researchers optimize this compound loading on solid sorbents for effective analyte preconcentration?

  • Methodological Answer : The optimal DETA loading on sorbents (e.g., sawdust) is determined by varying the volume of DETA per gram of substrate (1.0–10.0 mL g⁻¹). Recovery efficiency plateaus above 6.0 mL g⁻¹, as lower volumes result in insufficient active sites for analyte binding. Researchers should conduct batch adsorption experiments under controlled pH and temperature, followed by atomic absorption spectroscopy to quantify retained metal ions. This ensures reproducibility and maximizes sorbent capacity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : DETA is corrosive (skin LD₅₀ = 1090 mg/kg in rabbits) and requires strict safety measures:

  • Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.
  • Store separately from acids, oxidizing agents, and nitro compounds to prevent hazardous reactions (e.g., decomposition into nitrogen oxides).
  • Monitor skin exposure using the Skin Irritation (SI) ratio, which integrates physicochemical properties like log P and vapor pressure to assess permeation risk .

Advanced Research Questions

Q. What mechanistic pathways explain byproduct formation during this compound permethylation, and how can reaction conditions minimize their occurrence?

  • Methodological Answer : During Cu-catalyzed permethylation of DETA with methanol, the primary byproduct (1,4-dimethylpiperazine) forms via cyclization of a primary imine intermediate. Competing pathways include transalkylation of pentamethylthis compound. To suppress byproducts:

  • Optimize catalyst loading (e.g., Cu–SiO₂ composites resistant to leaching).
  • Control reaction temperature and methanol purity to favor methylation over cyclization .

Q. How does the solubility of N₂O in aqueous this compound solutions vary with concentration and temperature, and what models effectively predict these interactions?

  • Methodological Answer : N₂O solubility in DETA solutions (15–100 wt%) decreases with temperature (297.7–360.7 K) and increases with DETA concentration due to amine–gas interactions. A semiempirical model incorporating Henry’s law and the Redlich–Kister equation accounts for excess thermodynamic quantities. Experimental validation involves gravimetric analysis under isothermal conditions, with deviations <5% from predicted values .

Q. What quantum chemical methods are employed to analyze the electronic structure of this compound-containing metal complexes?

  • Methodological Answer : DFT calculations using basis sets (e.g., B3LYP) analyze metal-ligand charge transfer, bond dissociation energies, and spin states. For [Co(DETA)(N₃)₃], Mulliken population analysis reveals electron density redistribution between Co³⁺ and DETA’s nitrogen lone pairs. These results correlate with X-ray diffraction data to explain stability and reactivity trends .

Q. How do synthetic parameters (e.g., molar ratios, catalysts) influence the efficiency of stearamide production using this compound?

  • Methodological Answer : Orthogonal experiments identify critical factors:

  • Optimal molar ratio : 1.8:1 (stearic acid:DETA) maximizes yield.
  • Catalysts : p-Toluenesulfonic acid enhances reaction kinetics.
  • Temperature and time : 160°C for 4 hours balances conversion and energy costs.
    Post-synthesis characterization via FTIR (C=O and N–H stretches) and DSC validates product purity .

Q. What characterization techniques confirm successful this compound functionalization on reduced graphene oxide, and how is nitrogen distribution assessed?

  • Methodological Answer : Functionalization is confirmed via:

  • Elemental mapping (SEM-EDS) : Uniform nitrogen distribution (~8.12 at%) indicates covalent bonding.
  • XPS : Peaks at 399.5 eV (C–N) and 401.2 eV (N–H) confirm amine groups.
  • Solubility tests : Hydrophilic DETA residues are removed by solvent washing, ensuring stable graphene dispersion .

Q. In peptide radiolabeling applications, how is this compound pentaacetate (DTPA) conjugated to biomolecules, and what purification steps ensure radiochemical purity?

  • Methodological Answer : DTPA is conjugated to peptides via N-terminal modification using solid-phase peptide synthesis (SPPS). Post-labeling with radionuclides (e.g., ¹¹¹In), purity is assessed via:

  • HPLC : Monitors unchelated DTPA.
  • Radio-TLC : Quantifies free isotopes.
    Strict pH control (7.4) prevents metal dissociation .

Q. How can group contribution methods predict this compound's physicochemical properties, and what are their limitations compared to experimental data?

  • Methodological Answer : Group contribution models estimate properties (e.g., viscosity, density) by summing contributions from functional groups (e.g., –NH₂, –CH₂–). While these models align with experimental data for dilute aqueous systems (<30 wt% DETA), deviations occur at higher concentrations due to hydrogen-bonding networks. Validation requires comparing predicted values with empirical measurements (e.g., pycnometry for density) .

Properties

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine
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InChI

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2
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InChI Key

RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCN)N
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Molecular Formula

C4H13N3, Array
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Related CAS

56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride)
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DSSTOX Substance ID

DTXSID2025050
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Molecular Weight

103.17 g/mol
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Physical Description

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
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Boiling Point

405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F
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Flash Point

215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48
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Vapor Pressure

0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg
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Mechanism of Action

... The mechanism of action /for pulmonary or dermal sensitization/ is probably a cross-linking of proteins with bifunctional amine groups.
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Color/Form

YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].

CAS No.

111-40-0
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Melting Point

-38 °F (NTP, 1992), -39 °C, -38 °F
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Synthesis routes and methods

Procedure details

122.5 g of methylglycol, 83.3 g of a 60% strength aqueous solution of dimethyldiallylammonium chloride and 50 g of dimethylaminoethyl methacrylate are initially placed in a 700 ml 4-necked flask, equipped with an anchor stirrer, a thermometer, a reflux condenser and a gas inlet tube, and the pH of the mixture is adjusted to a value of 8.5 with 3.8 g of glacial acetic acid. Nitrogen is then passed in, the mixture is heated to an internal temperature of 80° C. and 0.2 g of 2,2'-azobis-(2-amidinopropane) dihydrochloride is added at an internal temperature of 60° C. and copolymerization is carried out within the temperature range from 76° to 80° C. Stirring is then continued for a further 2 hours. 22 g of a condensation product formed from 1 mol of adipic acid and 1 mol of diethylenetriamine are then added, followed by 2.052 g of epichlorohydrin in the form of a 10% strength solution in ethanol. Crosslinking of the copolymers is complete after stirring for 10 to 20 minutes at 70° C. The pH of the solution is then adjusted to a value of 7.0 by adding 1.5 g of H2SO4 (diluted with water in the ratio 1:1).
[Compound]
Name
methylglycol
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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